molecular formula C17H14FNO2 B2934924 1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383146-51-8

1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2934924
CAS No.: 383146-51-8
M. Wt: 283.302
InChI Key: DLGPJPAZWZLENV-KNTRCKAVSA-N
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Description

“1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene” is a chemical compound with a CAS number of 383146-51-8 . It is used in the synthesis of a variety of biologically active molecules .


Chemical Reactions Analysis

This compound is involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Scientific Research Applications

Radical Addition and Derivative Formation

Research has explored the reaction of lithiated nitronyl nitroxides with polyfluorinated naphthoquinones, leading to the formation of radical addition products. These reactions demonstrate the potential of 1,2,3,4-tetrahydronaphthalene derivatives in synthesizing complex molecular structures with significant yields, highlighting their utility in creating novel radicals and diradicals that could be essential in material science and organic chemistry (Zhivetyeva et al., 2018).

PET Imaging and Fluorine-18 Labeling

The synthesis of fluorine-18 labeled bexarotene analogues for PET imaging exemplifies the application of 1,2,3,4-tetrahydronaphthalene derivatives in the development of diagnostic tools. These compounds serve as potent agents for imaging retinoid X receptors, offering insights into receptor distribution and functioning within biological systems, paving the way for novel diagnostic approaches in medical research (Wang et al., 2014).

Fluorescence Imaging

The development of novel fluorophores incorporating vinyl naphthalene moieties for nucleic acid sensing and fluorescence imaging represents another avenue of research. These compounds exhibit significant fluorescent enhancement upon interacting with G-quadruplex structures, crucial for understanding various biological phenomena. This research underlines the role of 1,2,3,4-tetrahydronaphthalene derivatives in advancing fluorescence imaging techniques, contributing to molecular biology and genetics (Ma et al., 2021).

Asymmetric Hydrogenation

Investigations into the asymmetric hydrogenation of unfunctionalized dialins using dihydrobenzooxaphosphole oxazoline/iridium catalytic systems showcase the significance of 1,2,3,4-tetrahydronaphthalene derivatives in synthesizing enantioselective compounds. This research highlights their potential in creating chiral molecules, which are crucial in pharmaceutical development and synthetic chemistry (Qu et al., 2014).

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-10-8-13(9-11-14)17(20)21-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGPJPAZWZLENV-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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